Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)-
Description
This compound is a sterically hindered boronic acid derivative featuring a tetramethyl-substituted bifluorenyl core. Its structure combines two fluorene units linked at the 2,2'-positions, with methyl groups at all four 9-positions and a boronic acid group at the 7-position of one fluorene moiety. The tetramethyl groups enhance steric bulk and electronic stability, while the extended π-conjugation of the bifluorenyl system may influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and suitability for optoelectronic materials .
Properties
IUPAC Name |
[7-(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluoren-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BO2/c1-29(2)25-8-6-5-7-21(25)22-12-9-18(15-26(22)29)19-10-13-23-24-14-11-20(31(32)33)17-28(24)30(3,4)27(23)16-19/h5-17,32-33H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDSFOWDYKAUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601177919 | |
| Record name | B-(9,9,9′,9′-Tetramethyl[2,2′-bi-9H-fluoren]-7-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400607-34-3 | |
| Record name | B-(9,9,9′,9′-Tetramethyl[2,2′-bi-9H-fluoren]-7-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400607-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(9,9,9′,9′-Tetramethyl[2,2′-bi-9H-fluoren]-7-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, typically involves the use of 9,9-dimethyl-2-bromofluorene as the starting material. The bromine atom is removed using a strong base such as n-butyllithium to form the corresponding phenyl lithium reagent. This intermediate is then reacted with trimethyl borate or triisopropyl borate, followed by the addition of an acid to promote the 1,2-migration of boron, resulting in the formation of the desired boronic acid .
Chemical Reactions Analysis
Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, undergoes various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common reagents used in these reactions include palladium catalysts, strong bases like n-butyllithium, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Boronic acids are crucial intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This reaction allows for the coupling of aryl halides with boronic acids to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Biological Applications
Boronic acids have shown promise in biological applications due to their ability to interact with diols and other nucleophiles. This property is exploited in:
- Sensor Development : Boronic acids are used in sensors for detecting sugars and other diols through reversible covalent bond formation.
- Medicinal Chemistry : They exhibit potential as inhibitors of proteases and other enzymes involved in disease processes. For instance, studies have indicated that certain derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells.
Material Science
In materials science, boronic acids serve as building blocks for the synthesis of polymers and materials with specific properties. Their unique reactivity facilitates the design of materials with tailored functionalities for applications in electronics and photonics.
Case Study 1: Anticancer Activity
Research has demonstrated that boronic acid derivatives can enhance selectivity and pharmacokinetic properties when incorporated into bioactive molecules. A study indicated that a specific derivative could inhibit proteasome activity effectively, leading to increased apoptosis in cancer cells.
Case Study 2: Sensor Technology
A novel sensor utilizing boronic acid was developed for glucose detection. The sensor operates on the principle of reversible binding between the boronic acid and glucose molecules, allowing for sensitive and selective detection.
Mechanism of Action
The mechanism of action of Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Fluorenyl Boronic Acids
Table 1: Key Structural and Functional Differences
*Estimated based on bifluorenyl core and substituents.
Physical and Chemical Properties
- Steric Effects: The tetramethylbi-fluorenyl structure exhibits greater steric bulk than monofluorenyl analogues (e.g., 9,9-dimethylfluorene-2-boronic acid), impacting solubility and crystallization behavior. Longer alkyl chains (e.g., butyl in ) increase hydrophobicity but reduce thermal stability .
- Stability : Boronic acids with anhydride impurities (e.g., ) require careful handling, whereas MIDA ester-protected derivatives () offer improved stability for storage and polymerization.
Biological Activity
Boronic acids have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article focuses on the specific compound "Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)-", exploring its biological activity through various studies and findings.
Overview of Boronic Acids
Boronic acids are characterized by a boron atom bonded to a hydroxyl group and an organic moiety. Their unique reactivity allows them to form reversible covalent bonds with diols, making them useful in drug design and development. The compound has been studied for its potential interactions with biological macromolecules and its therapeutic applications.
The biological activity of boronic acids often involves their ability to interact with enzymes and proteins. For instance, they can inhibit proteases, which are crucial in various disease processes. A study demonstrated that boronic acids can stabilize insulin by forming complexes through van der Waals and hydrogen bonding interactions, significantly affecting insulin's stability and activity .
Anticancer Activity
Boronic acid derivatives have shown promise as anticancer agents. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and pharmacokinetic properties. Research indicates that certain boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The compound "B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)-" may exhibit similar properties due to its structural characteristics .
Antibacterial Activity
Boronic acids have also been investigated for their antibacterial properties. They can act as inhibitors of beta-lactamases, enzymes that confer antibiotic resistance. In a comparative study of various boronic acids against bacterial pathogens, it was found that certain compounds exhibited potent inhibitory effects on beta-lactamase activity . The specific interactions of boronic acid derivatives with penicillin-binding proteins (PBPs) further enhance their antibacterial potential .
Antiviral Activity
Emerging evidence suggests that boronic acids may possess antiviral properties as well. They have been explored as potential inhibitors of viral replication by targeting viral proteases or other essential viral proteins . The ability to modify the physicochemical properties of these compounds can lead to enhanced efficacy against viral infections.
Case Studies and Research Findings
- Insulin Stabilization : A theoretical model was developed to study the interaction between boronic acids and insulin. The study found that certain derivatives significantly stabilized insulin through low binding energy interactions .
- Antibacterial Efficacy : In vitro assays demonstrated that novel sulfonamide boronic acids had higher potency against AmpC beta-lactamase than traditional compounds. These findings suggest that structural modifications can lead to improved antibacterial agents .
- Fluorescent Probes : Boronate probes have been developed for detecting reactive species such as peroxynitrite in biological systems. These probes showed high stability and rapid response times, indicating their potential utility in biological research .
Table 1: Biological Activities of Boronic Acid Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Bortezomib | Anticancer | 0.5 | |
| BC-BA | Antioxidant | 20 | |
| Sulfonamide BA | Antibacterial | 25 |
Table 2: Binding Affinities of Boronic Acids
Q & A
Q. What are the primary synthetic strategies for preparing this boronic acid derivative, and what challenges arise during purification?
The synthesis typically involves palladium-catalyzed Miyaura borylation or Suzuki-Miyaura coupling, given its extended aromatic fluorene core. However, boronic acids are prone to trimerization (forming boroxines) and dehydration, complicating purification. Prodrug approaches (e.g., pinacol esters) are often employed to stabilize the boronic acid during synthesis, followed by deprotection under mild acidic conditions . Challenges include maintaining stereochemical integrity (if applicable) and avoiding side reactions with sensitive functional groups.
Q. How can MALDI-MS be optimized for accurate characterization of this compound, given its propensity for dehydration?
To mitigate trimerization, derivatization with diols (e.g., pinacol) converts the boronic acid into a cyclic ester, stabilizing it for MALDI-MS analysis. Alternatively, 2,5-dihydroxybenzoic acid (DHB) serves as both matrix and derivatizing agent, enabling in situ esterification on the MALDI plate. This approach eliminates interference from boroxine formation and allows sequencing of branched peptides containing multiple boronic acids .
Q. What spectroscopic techniques are critical for confirming the structure and binding behavior of this compound?
Key methods include:
- ¹¹B NMR : To confirm boron coordination and monitor esterification/diol binding.
- Fluorescence spectroscopy : For studying interactions with diol-containing molecules (e.g., sugars) via quenching/enhancement effects.
- Surface plasmon resonance (SPR) : To quantify binding kinetics with glycoproteins or other targets .
Advanced Research Questions
Q. How can computational methods guide the design of this boronic acid for reversible covalent inhibition (e.g., proteasome targeting)?
Density functional theory (DFT) calculations predict the electrophilicity of the boron center, enabling rational tuning of its reactivity. Molecular docking and MD simulations model interactions with target enzymes (e.g., proteasomes), identifying optimal binding geometries. For example, the tetrahedral boronate transition state mimics protease substrates, enabling covalent yet reversible inhibition .
Q. What experimental strategies address contradictions in glycoprotein binding selectivity reported for boronic acid-functionalized surfaces?
SPR studies reveal that non-specific secondary interactions (e.g., hydrophobic or electrostatic) can overshadow diol binding. To enhance selectivity:
Q. How does the thermal stability of this compound inform its potential as a halogen-free flame retardant?
Thermogravimetric analysis (TGA) shows that aromatic boronic acids decompose at >400°C, forming boron oxide networks that insulate polymers. The tetramethylfluorene backbone enhances thermal resistance by reducing oxidative degradation. Structure-activity relationships indicate that electron-withdrawing groups (e.g., nitro) further improve char yield .
Q. What methodologies enable the integration of this boronic acid into glucose-responsive fluorescent nanosensors?
The compound can be copolymerized with fluorescent monomers (e.g., carbazole derivatives) to create conjugated polymeric nanoparticles (SCPNs). Upon glucose binding, the resulting boronate ester disrupts photoinduced electron transfer (PeT), triggering fluorescence recovery. Time-resolved spectroscopy and Förster resonance energy transfer (FRET) validate sensor reversibility and specificity .
Data Contradiction Analysis
Q. Why do some studies report pH-dependent fluorescence in boronic acid sensors, while others show no response?
Discrepancies arise from competing PeT mechanisms:
- a-PeT : Fluorophore acts as an electron acceptor, yielding high background fluorescence at low pH.
- d-PeT : Fluorophore donates electrons, suppressing background fluorescence until diol binding occurs. DFT-guided design (e.g., phenylethynylated carbazole derivatives) ensures d-PeT dominance, resolving false positives .
Key Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
